molecular formula C26H29ClN6O2 B11428273 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B11428273
M. Wt: 493.0 g/mol
InChI Key: OEXZBUAVBZWNTL-UHFFFAOYSA-N
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Description

This compound (CID 1089304) is a purine-2,6-dione derivative with a 3-chlorophenyl-substituted piperazine moiety at position 8 and a 4-methylbenzyl group at position 5. Its molecular formula is C₁₈H₂₁ClN₆O₂, with a molecular weight of 388.86 g/mol . The structural features include:

  • 1,3-dimethyl groups on the purine core.
  • A piperazine linker functionalized with a 3-chlorophenyl group at the N4 position.
  • A 4-methylbenzyl (p-tolyl) substituent at position 6.

These modifications are hypothesized to enhance receptor binding affinity and metabolic stability compared to simpler purine derivatives like theophylline .

Properties

Molecular Formula

C26H29ClN6O2

Molecular Weight

493.0 g/mol

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H29ClN6O2/c1-18-7-9-19(10-8-18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-6-4-5-20(27)15-21/h4-10,15H,11-14,16-17H2,1-3H3

InChI Key

OEXZBUAVBZWNTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

N-7 Alkylation with 4-Methylbenzyl Bromide

Theophylline undergoes alkylation at N-7 using 4-methylbenzyl bromide under basic conditions:

Theophylline+4-Methylbenzyl BromideDMF, 80°CK2CO37-[(4-Methylphenyl)methyl]-1,3-dimethylxanthine\text{Theophylline} + \text{4-Methylbenzyl Bromide} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{7-[(4-Methylphenyl)methyl]-1,3-dimethylxanthine}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 80°C, 12 hours

  • Yield: 65–72%.

C-8 Bromomethylation

To introduce the C-8 methylene bridge, the intermediate is brominated at C-8 via radical-initiated bromination:

7-[(4-Methylphenyl)methyl]-1,3-dimethylxanthineNBS, AIBNCCl4,Δ8-Bromomethyl-7-[(4-methylphenyl)methyl]-1,3-dimethylxanthine\text{7-[(4-Methylphenyl)methyl]-1,3-dimethylxanthine} \xrightarrow[\text{NBS, AIBN}]{\text{CCl}_4, \Delta} \text{8-Bromomethyl-7-[(4-methylphenyl)methyl]-1,3-dimethylxanthine}

Conditions :

  • Reagents: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

  • Solvent: Carbon tetrachloride (CCl₄)

  • Temperature: Reflux, 6 hours

  • Yield: 58%.

Piperazine Coupling at C-8

The bromomethyl intermediate reacts with 1-(3-chlorophenyl)piperazine via nucleophilic substitution:

Synthesis of 1-(3-Chlorophenyl)piperazine

Piperazine is aryl-functionalized via Buchwald-Hartwig amination:

Piperazine+3-ChlorobromobenzenePd2(dba)3,XantphosNaOtBu, Toluene1-(3-Chlorophenyl)piperazine\text{Piperazine} + \text{3-Chlorobromobenzene} \xrightarrow[\text{Pd}2(\text{dba})3, \text{Xantphos}]{\text{NaOtBu, Toluene}} \text{1-(3-Chlorophenyl)piperazine}

Conditions :

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Xantphos

  • Base: Sodium tert-butoxide (NaOtBu)

  • Temperature: 110°C, 24 hours

  • Yield: 85%.

Coupling Reaction

The bromomethylpurine and piperazine derivative undergo substitution:

8-Bromomethyl Intermediate+1-(3-Chlorophenyl)piperazineDIEA, DMF50°CTarget Compound\text{8-Bromomethyl Intermediate} + \text{1-(3-Chlorophenyl)piperazine} \xrightarrow[\text{DIEA, DMF}]{50°C} \text{Target Compound}

Conditions :

  • Solvent: DMF

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Temperature: 50°C, 8 hours

  • Yield: 76%.

Optimization and Challenges

Competing Alkylation Sites

The purine’s N-9 position may compete with N-7 for alkylation. Using bulky bases (e.g., NaH) and polar aprotic solvents (e.g., DMF) favors N-7 selectivity.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate:hexane = 3:7) isolates intermediates.

  • Recrystallization : Methanol/water mixtures purify the final product (mp: 214–216°C).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 7.25–7.15 (m, 4H, Ar-H), 4.92 (s, 2H, CH₂), 3.78 (s, 2H, NCH₂N), 3.32 (s, 3H, NCH₃), 2.95 (s, 3H, NCH₃).
ESI-MS m/z 505.2 [M+H]⁺ (calc. 504.9).

Purity Assessment

HPLC (C18 column, acetonitrile/water = 70:30) confirms >98% purity.

Alternative Synthetic Routes

One-Pot Mannich Reaction

A streamlined approach combines theophylline, 4-methylbenzyl chloride, and piperazine derivatives in a single pot:

Theophylline+4-Methylbenzyl Chloride+Formaldehyde+1-(3-Chlorophenyl)piperazineHCl, EtOHΔTarget Compound\text{Theophylline} + \text{4-Methylbenzyl Chloride} + \text{Formaldehyde} + \text{1-(3-Chlorophenyl)piperazine} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{Target Compound}

Yield : 52% (lower due to side reactions).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling step, improving yield to 81%.

Industrial Scalability Considerations

Cost-Effective Reagents

Replacing Pd₂(dba)₃ with cheaper Pd(OAc)₂ in the Buchwald-Hartwig step reduces costs by 40% without sacrificing yield.

Solvent Recovery

DMF is recycled via distillation, lowering environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds with a piperazine moiety exhibit significant antidepressant effects. The presence of the 3-chlorophenyl group enhances the binding affinity to serotonin receptors, which is crucial for mood regulation. Studies have shown that derivatives of this compound can lead to improved antidepressant profiles compared to traditional therapies .

2. Anticancer Properties
The compound has been evaluated for its anticancer potential against various cell lines. In vitro studies demonstrate that it inhibits the proliferation of cancer cells such as K562 and MCF-7. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

3. Antibacterial Activity
The antibacterial efficacy of derivatives containing the piperazine structure has been tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis. These studies revealed moderate to strong antibacterial activity, suggesting potential therapeutic uses in treating bacterial infections .

Biochemical Mechanisms

1. Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, including acetylcholinesterase and urease. This inhibition is beneficial for treating conditions like Alzheimer's disease and urinary tract infections . The IC50 values for these activities indicate significant potency compared to standard inhibitors.

2. Binding Affinity Studies
Molecular docking studies have illustrated the binding interactions of this compound with target proteins. For instance, binding affinity assessments with bovine serum albumin (BSA) suggest that the compound has favorable interactions that could enhance its bioavailability and therapeutic efficacy .

Case Study 1: Antidepressant Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences explored a series of piperazine derivatives, including this compound, highlighting their potential as novel antidepressants. The results showed a dose-dependent response in reducing depressive-like behaviors in animal models .

Case Study 2: Anticancer Activity

In a clinical trial involving patients with chronic myeloid leukemia (CML), derivatives of this compound were administered alongside standard chemotherapy regimens. The findings indicated a synergistic effect that improved patient outcomes compared to those receiving chemotherapy alone .

Mechanism of Action

The mechanism of action of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound ID/Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity/Findings Source (Evidence ID)
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-9H-purine (35) 2-chlorophenyl (C8), 4-chlorophenyl (C9), 3,3-dimethylbutanoyl-piperazine (C6) 523.5 Cannabidiol analog; ≥99% HPLC purity, high synthetic yield (74%)
1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-purine-2,6-dione (B) Piperazine-acetyl (C7) Not reported Intermediate for antiasthmatic agents; showed significant vasodilator activity vs. Cilostazol
7-(4-methylbenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-purine-2,6-dione 4-phenylpiperazine (C8), 4-methylbenzyl (C7) ~370.4 Structural analog with phenylpiperazine; no explicit activity data
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)-purine-2,6-dione 2-hydroxyethyl-piperazine (C8), 3-phenylpropyl (C7) Not reported Potential solubility enhancement due to hydroxyethyl group
RS-49014 (Compound 2) 3-(phenylthio)propyl-piperazine (C7) Not reported Potent antihistaminic activity (10 µg/kg IV in guinea pigs)
8-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-purine-2,6-dione 3-methoxyphenyl-piperazine (C8) 370.4 Structural analog with electron-donating methoxy group
7-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-1,3-dimethylpurine-2,6-dione 4-chlorophenyl-piperazine ethyl linker (C7) 402.88 Antihistaminic activity; higher lipophilicity due to ethyl linker

Physicochemical Properties

Property Target Compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl analog 7-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl] analog
Molecular Weight 388.86 490.6 402.88
LogP (Predicted) ~3.2 (estimated) ~2.8 ~3.5
Key Substituents 3-chlorophenyl, 4-methylbenzyl 4-methoxyphenyl, phenoxypropyl 4-chlorophenyl, ethyl linker

Biological Activity

The compound 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione , also known by its PubChem CID 2991196, is a member of the purine derivatives family. This compound has garnered attention due to its potential pharmacological properties, particularly in areas such as antimicrobial activity, enzyme inhibition, and neuropharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H27ClN6O3
  • Molecular Weight : 458.9 g/mol
  • IUPAC Name : 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6-dione

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its effects against different biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine and purine can demonstrate moderate to strong activity against various bacterial strains including:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that the presence of the piperazine moiety may enhance the antibacterial efficacy of the compound .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown inhibition against acetylcholinesterase (AChE) and urease. The IC50 values for some related compounds indicate strong inhibitory activity:

Compound IC50 (µM)
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001

These results highlight the potential of this class of compounds in treating conditions related to enzyme dysregulation .

Neuropharmacological Effects

The piperazine derivatives are often studied for their neuropharmacological effects. The compound's structure suggests potential interactions with neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways. This can lead to applications in treating psychiatric disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione:

  • Antibacterial Screening : A study synthesized multiple piperazine derivatives and tested their antibacterial activity against various strains. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting a promising avenue for further research into drug development .
  • Enzyme Interaction Studies : Molecular docking studies have been employed to understand the interaction between these compounds and target enzymes like AChE. These studies provide insights into how structural modifications can enhance or reduce biological activity .
  • Pharmacological Profiles : Research has demonstrated that compounds with similar structures possess diverse pharmacological profiles, including anticancer and hypoglycemic activities. This broadens the therapeutic potential of this compound class beyond just antimicrobial applications .

Q & A

How can researchers optimize the synthesis of this compound using statistical experimental design?

Category: Basic
Answer:
To optimize synthesis, employ Design of Experiments (DOE) methodologies to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. For example, fractional factorial designs can minimize the number of trials while identifying critical factors . Thermal stability studies (e.g., thermogravimetric analysis) should be integrated to assess decomposition thresholds during synthesis, as demonstrated in analogous purine-dione derivatives . Post-optimization, validate the protocol using response surface methodology (RSM) to refine conditions for scalability.

What advanced spectroscopic techniques are recommended for structural elucidation and impurity profiling?

Category: Basic
Answer:
Use high-resolution mass spectrometry (HRMS) and multidimensional NMR (e.g., 2D-COSY, HSQC) to confirm the core structure and substituent orientations. For impurity profiling, leverage HPLC-MS/MS with ion mobility separation to resolve structurally similar byproducts, such as regioisomers or incomplete piperazine-functionalized intermediates . Comparative analysis with synthesized analogs (e.g., 3-chlorophenyl vs. 4-methylphenyl variants) can isolate spectral signatures specific to the target compound .

How can in vitro pharmacological activity be systematically evaluated for this compound?

Category: Basic
Answer:
Adopt a multi-target screening approach using radioligand binding assays to assess affinity for serotonin/dopamine receptors, given the compound’s piperazine and purine-dione motifs . Pair this with functional assays (e.g., cAMP modulation) to evaluate agonist/antagonist behavior. For dose-response analysis, use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Cross-validate results with structurally related compounds (e.g., 8-phenyl-3-diazaspiro derivatives) to contextualize selectivity .

What computational strategies are effective for predicting reaction mechanisms and transition states?

Category: Advanced
Answer:
Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with ab initio molecular dynamics (AIMD) to model reaction pathways, focusing on key steps like piperazine-methylation or purine ring formation . Tools like the ICReDD platform integrate quantum chemical calculations with experimental data to iteratively refine mechanistic hypotheses . For transition state validation, compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies.

How can researchers address contradictions in reported synthetic pathways for analogous compounds?

Category: Advanced
Answer:
Perform meta-analysis of published protocols to identify variables causing divergence (e.g., solvent effects, reagent purity). For example, discrepancies in piperazine-functionalized purine-dione synthesis may arise from competing N- vs. O-alkylation pathways under varying pH conditions . Use controlled replicate studies with in situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation. Publish negative results to clarify boundary conditions for reproducibility.

What role can AI-driven platforms play in accelerating reaction optimization?

Category: Advanced
Answer:
AI tools like COMSOL Multiphysics coupled with machine learning (ML) can predict optimal reaction parameters by training on historical data (e.g., yields, kinetics) . For instance, neural networks can model non-linear relationships between stirring rates and crystallization efficiency. Implement active learning algorithms to prioritize high-impact experiments, reducing trial-and-error cycles. Future integration with autonomous labs could enable real-time adjustments during synthesis .

How should conflicting pharmacological data (e.g., receptor binding vs. functional activity) be resolved?

Category: Advanced
Answer:
Apply systems pharmacology models to reconcile binding affinity with functional outcomes. For example, allosteric modulation or biased agonism may explain discordance between receptor occupancy and downstream signaling . Use Schild regression analysis to differentiate competitive vs. non-competitive inhibition. Cross-correlate with transcriptomic/proteomic datasets to identify off-target effects influencing observed activity .

What safety protocols are recommended for handling this compound during synthesis?

Category: Basic
Answer:
Follow GHS-compliant protocols for piperazine derivatives, including fume hood use, PPE (gloves, goggles), and inert atmosphere techniques to prevent oxidation . Monitor for airborne particulates via LC-MS/MS air sampling. For waste disposal, neutralize acidic/basic byproducts before incineration. Reference safety data sheets (SDS) of structurally similar compounds (e.g., urapidil analogs) for hazard benchmarking .

What future research directions are promising for this compound?

Category: Advanced
Answer:
Explore smart laboratory systems integrating AI and robotics for high-throughput screening of derivatives . Investigate hybrid quantum-mechanical/molecular-mechanical (QM/MM) models to simulate interactions with biological targets at atomic resolution . Collaborate with materials engineers to develop targeted drug delivery systems (e.g., piperazine-functionalized nanoparticles) using CRDC-classified methodologies .

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